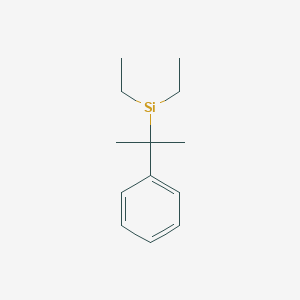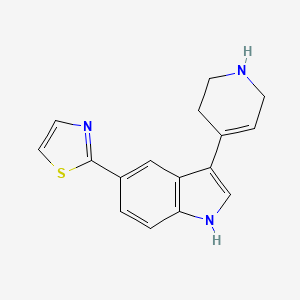
3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyridine ring, a thiazole ring, and an indole moiety, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole typically involves multiple steps, starting with the construction of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.
Major Products Formed: The reactions of this compound can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products can be further modified or utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interaction with biological targets can be explored to design drugs with specific pharmacological effects.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-nitro-1H-indole
5-Cyano-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
Uniqueness: 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole stands out due to its combination of tetrahydropyridine, thiazole, and indole rings, which contribute to its unique chemical and biological properties
Properties
CAS No. |
144339-80-0 |
|---|---|
Molecular Formula |
C16H15N3S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]-1,3-thiazole |
InChI |
InChI=1S/C16H15N3S/c1-2-15-13(9-12(1)16-18-7-8-20-16)14(10-19-15)11-3-5-17-6-4-11/h1-3,7-10,17,19H,4-6H2 |
InChI Key |
VBGDVIFQUUEIBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)C4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


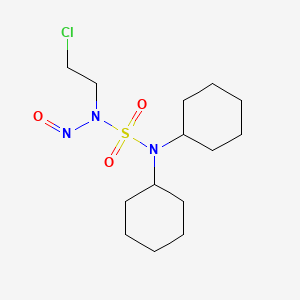

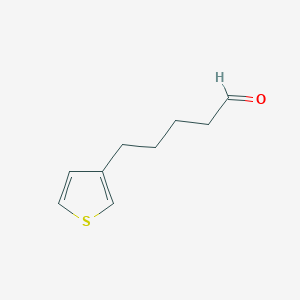
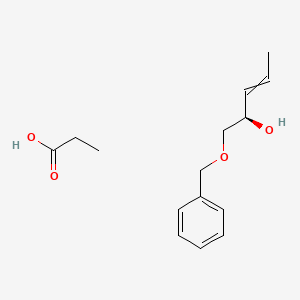
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
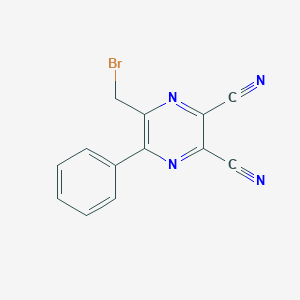
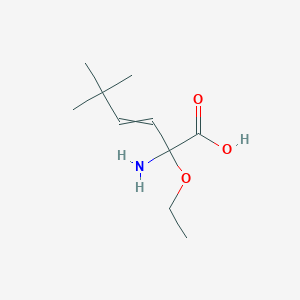
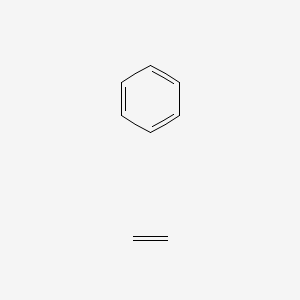
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
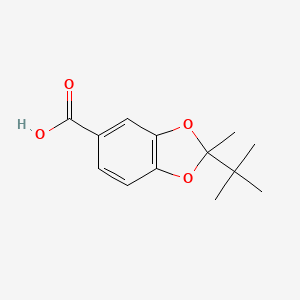

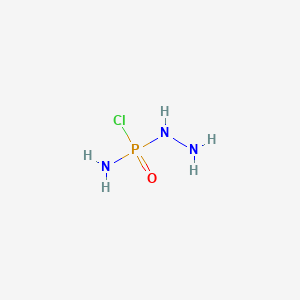
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
